molecular formula C23H19ClFN5O4 B12828673 N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide

N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B12828673
M. Wt: 483.9 g/mol
InChI Key: VPEDWRDCWBDALZ-UHFFFAOYSA-N
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Description

N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the formation of the target compound. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while substitution could result in a compound with a different functional group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide may be studied for its potential biological activity. Researchers might investigate its interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-chlorophenyl)-2-oxoimidazolidine-1-carboxamide
  • N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-methylphenyl)-2-oxoimidazolidine-1-carboxamide

Uniqueness

N-(5-((6-Acetamidopyridin-3-yl)oxy)-2-chlorophenyl)-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C23H19ClFN5O4

Molecular Weight

483.9 g/mol

IUPAC Name

N-[5-(6-acetamidopyridin-3-yl)oxy-2-chlorophenyl]-3-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C23H19ClFN5O4/c1-14(31)27-21-9-7-18(13-26-21)34-17-6-8-19(24)20(12-17)28-22(32)30-11-10-29(23(30)33)16-4-2-15(25)3-5-16/h2-9,12-13H,10-11H2,1H3,(H,28,32)(H,26,27,31)

InChI Key

VPEDWRDCWBDALZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)OC2=CC(=C(C=C2)Cl)NC(=O)N3CCN(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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